[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
Historical Context and Development in Medicinal Chemistry
The synthesis of this compound was first documented in 2012, as evidenced by its PubChem registration date (November 16, 2012). Its development aligns with the broader medicinal chemistry focus on carbamate-containing compounds, which gained prominence in the early 21st century due to their balance of stability and bioactivity. The tert-butyl carbamate group, a hallmark of this molecule, emerged as a strategic modification to protect amine functionalities during multi-step syntheses while enhancing metabolic resistance.
Early synthetic routes for this compound likely involved sequential functionalization of the piperidine and pyrimidine rings. For instance, nucleophilic substitution reactions between 6-chloropyrimidin-4-amine derivatives and cyclopropylamine could yield the cyclopropylamino-pyrimidine core, followed by piperidine ring coupling via Buchwald-Hartwig amination. The final carbamate installation via tert-butoxycarbonyl (Boc) protection underscores its role as an intermediate in prodrug development. Such methodologies reflect the convergence of heterocyclic chemistry and protective group strategies prevalent in the 2010s.
Significance in Pharmaceutical Research
This compound’s significance lies in its structural versatility, enabling interactions with diverse biological targets. The pyrimidine ring, a common pharmacophore in kinase inhibitors, suggests potential applications in oncology or antiviral therapies. Meanwhile, the piperidine moiety enhances blood-brain barrier permeability, positioning the compound for central nervous system (CNS) drug exploration.
Table 1: Key Molecular Properties
The tert-butyl group’s steric bulk mitigates premature enzymatic degradation, a critical feature for oral bioavailability. Additionally, the carbamate linkage’s resistance to hydrolysis compared to esters or amides extends the compound’s in vivo half-life, making it a candidate for sustained-release formulations.
Structural Classification within Carbamate-Containing Compounds
As a carbamate derivative, this compound belongs to a class of molecules where a carbonyl group bridges an amine and an alkoxy group. Carbamates are classified into three subtypes based on substituents: alkyl, aryl, and heterocyclic. The tert-butyl carbamate (Boc) group here places it in the alkyl carbamate subclass, distinguished by its electron-donating and steric-shielding properties.
Table 2: Comparative Features of Carbamate Subclasses
| Subclass | Stability | Metabolic Resistance | Common Applications |
|---|---|---|---|
| Alkyl (e.g., Boc) | High | Moderate-High | Amine protection, CNS drugs |
| Aryl | Moderate | Low-Moderate | Enzyme inhibitors |
| Heterocyclic | Variable | Variable | Anticancer agents |
The compound’s piperidine-pyrimidine scaffold introduces conformational rigidity, which restricts rotational freedom and enhances target binding specificity. This is exemplified by the cis and trans isomerism possible at the carbamate group, though the tert-butyl substituent favors a trans configuration due to steric constraints. Such structural nuances underscore its utility in rational drug design, where precise molecular geometry dictates pharmacological efficacy.
The integration of a cyclopropylamino group further differentiates this compound from simpler carbamates. Cyclopropane’s ring strain induces unique electronic effects, potentially enhancing interactions with hydrophobic enzyme pockets. This feature, combined with the pyrimidine ring’s hydrogen-bonding capacity, creates a multifunctional scaffold amenable to further derivatization.
Properties
IUPAC Name |
tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)22(4)14-6-5-9-23(11-14)16-10-15(19-12-20-16)21-13-7-8-13/h10,12-14H,5-9,11H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKXCNQSXDZLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC=NC(=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, commonly referred to as "tert-butyl carbamate," is a synthetic organic molecule with a complex structure characterized by its piperidine and pyrimidine moieties. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C18H29N5O2
- Molecular Weight : 347.46 g/mol
- CAS Number : 1353984-49-2
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antibacterial properties and potential as an anticancer agent. The following sections summarize key findings from various studies.
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| MRSA | 0.78 - 3.125 μg/mL | Strong bactericidal activity |
| VRE | 0.78 - 3.125 μg/mL | Strong bactericidal activity |
| Staphylococcus epidermidis | Low concentrations | Effective against biofilms |
| Escherichia coli | No activity | Resistant |
The mechanism of action appears to involve depolarization of the bacterial cytoplasmic membrane, leading to a disruption of the membrane potential, which is critical for bacterial survival .
Anticancer Activity
In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at a pharmaceutical laboratory screened various compounds, including tert-butyl carbamate, against a panel of clinically relevant bacteria. The results indicated that this compound was among the most effective against resistant strains, comparable to last-resort antibiotics like vancomycin .
- Investigation of Anticancer Properties :
Q & A
Q. What are the key synthetic routes for preparing this compound, and what methodological considerations are critical for success?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrimidine core via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for introducing the cyclopropylamino group) .
- Step 2 : Piperidine ring functionalization, often using tert-butyl carbamate protection to ensure regioselectivity .
- Step 3 : Final deprotection and purification via column chromatography or recrystallization .
Q. Critical considerations :
- Temperature control (<0°C to room temperature) to prevent side reactions during carbamate formation .
- Solvent selection (e.g., dichloromethane or THF) to optimize reaction kinetics .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrimidine and piperidine moieties. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Confirms carbamate C=O stretching at ~1700 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust pH or use co-solvents (e.g., ethanol) for aqueous experiments .
- Stability : Stable at –20°C under inert gas (N₂/Ar). Degrades in acidic/basic conditions due to carbamate hydrolysis .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Yield Optimization :
- Use catalytic Pd(PPh₃)₄ for Suzuki couplings (reported >85% yield in similar pyrimidine syntheses) .
- Employ slow addition of reagents to minimize exothermic side reactions .
- Purity Control :
Q. What structure-activity relationships (SAR) are relevant for modifying this compound’s pharmacological profile?
- Key SAR Findings :
- Modification Strategies :
Q. How should in vitro assays be designed to evaluate this compound’s biological activity?
- Enzyme Inhibition Assays :
- Use fluorescence polarization or SPR to measure binding kinetics (KD < 100 nM for optimized analogs) .
- Cellular Uptake Studies :
- Radiolabel the compound with ³H or ¹⁴C for quantitative tracking in cell lines .
- Toxicity Screening :
- Follow OECD guidelines (e.g., MTT assay for IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
